1-{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone
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Overview
Description
1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Final Coupling: The phenoxyethanone group is attached through etherification reactions, typically involving phenol derivatives and ethylating agents.
Chemical Reactions Analysis
1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions:
Scientific Research Applications
1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent, showing promise in cancer research.
Biological Studies: The compound exhibits antimicrobial, anti-inflammatory, and analgesic activities, making it a candidate for various therapeutic applications.
Chemical Biology: It is used as a tool compound to study molecular interactions and pathways involving pyrrolo[2,3-d]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves:
Comparison with Similar Compounds
1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is compared with similar compounds:
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit antiproliferative and antimicrobial activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities, including antiviral and anticancer properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their anticancer and antibacterial activities.
The uniqueness of 1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE lies in its specific combination of functional groups and its potential to target multiple biological pathways.
Properties
Molecular Formula |
C30H26ClN5O2 |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
1-[4-[7-(2-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C30H26ClN5O2/c31-25-13-7-8-14-26(25)36-19-24(22-9-3-1-4-10-22)28-29(32-21-33-30(28)36)35-17-15-34(16-18-35)27(37)20-38-23-11-5-2-6-12-23/h1-14,19,21H,15-18,20H2 |
InChI Key |
MUVUGYRIUJSOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4Cl)C5=CC=CC=C5)C(=O)COC6=CC=CC=C6 |
Origin of Product |
United States |
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